molecular formula C11H18NO5- B14105309 1-tert-butyl (2R,4R)-4-methoxy-pyrrolidine-1,2-dicarboxylate

1-tert-butyl (2R,4R)-4-methoxy-pyrrolidine-1,2-dicarboxylate

Cat. No.: B14105309
M. Wt: 244.26 g/mol
InChI Key: COHIMMPWCAHSFN-HTQZYQBOSA-M
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Description

(2r,4r)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4r)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group and the introduction of the methoxy group at the 4-position of the pyrrolidine ring. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amine. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like crystallization and purification using chromatography techniques to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2r,4r)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while reduction could produce alcohols.

Scientific Research Applications

(2r,4r)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2r,4r)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a precursor or intermediate in various biochemical pathways, influencing the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2r,4r)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
  • (2r,4r)-1-(tert-butoxycarbonyl)-4-[[tert-butyl(dimethyl)silyl]oxy]-2-pyrrolidinecarboxylic acid

Uniqueness

(2r,4r)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its methoxy group at the 4-position and the Boc-protected amine make it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8-/m1/s1

InChI Key

COHIMMPWCAHSFN-HTQZYQBOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)[O-])OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])OC

Origin of Product

United States

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